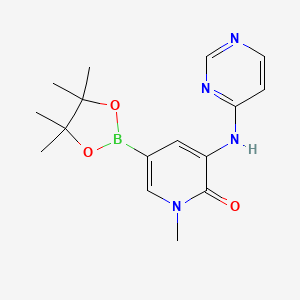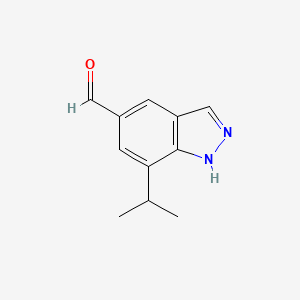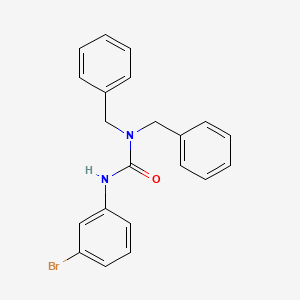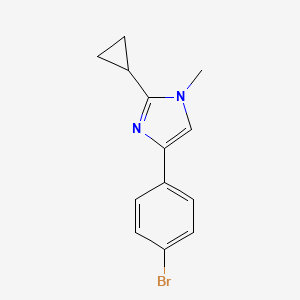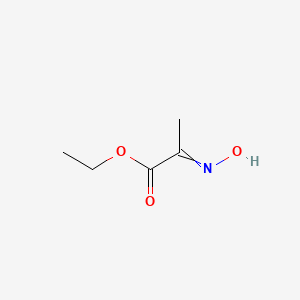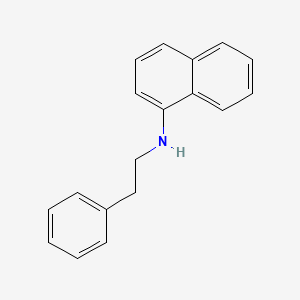![molecular formula C16H10N4O2 B8677283 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one](/img/structure/B8677283.png)
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and significant biological properties.
Preparation Methods
The synthesis of 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization and condensation reactions . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as phosphatidylinositol 3-kinase (PI3K) and other kinases . The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one can be compared with other similar compounds, such as:
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: This compound also contains the imidazo[1,2-a]pyridine core and has shown similar biological activities, including anticancer properties.
Imidazo[1,5-a]pyridin-3-ylidenes: These compounds are known for their strong π-accepting character and are used as ligands in coordination chemistry.
The uniqueness of this compound lies in its specific structural features and the combination of the imidazo[1,5-a]pyridine and quinazolinone moieties, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C16H10N4O2 |
|---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
6-(imidazo[1,5-a]pyridine-3-carbonyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H10N4O2/c21-14(15-17-8-11-3-1-2-6-20(11)15)10-4-5-13-12(7-10)16(22)19-9-18-13/h1-9H,(H,18,19,22) |
InChI Key |
HMQHUUWIKGKBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C(=O)C3=CC4=C(C=C3)N=CNC4=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

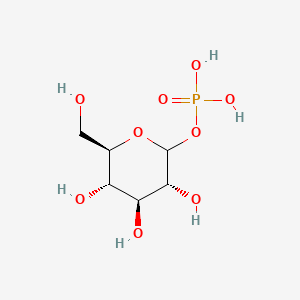
![Methyl 4'-iodo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8677213.png)

![6-Amino-1-(2-methylphenyl)-3-[2-(methylthio)benzyl]uracil](/img/structure/B8677216.png)
